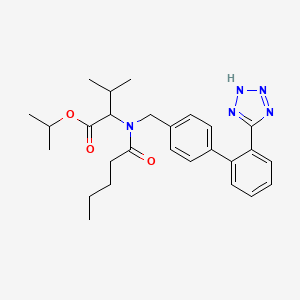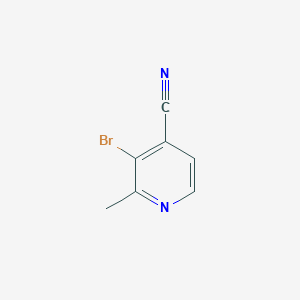
Myricetin 3-arabinofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betmidin is a natural product primarily used for research in life sciences. It is a flavonoid compound with the molecular formula C20H18O12 and a molecular weight of 450.4 g/mol . Betmidin is derived from the roots of Lannea alata and is known for its yellow powder form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Betmidin can be synthesized through various chemical reactions involving flavonoid precursors. The specific synthetic routes and reaction conditions are not widely documented, but it is known that Betmidin can be dissolved in solvents such as DMSO, pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of Betmidin involves extraction from natural sources, particularly the roots of Lannea alata. The extraction process typically includes solvent extraction followed by purification steps to isolate Betmidin in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Betmidin undergoes several types of chemical reactions, including:
Oxidation: Betmidin can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Betmidin into reduced forms.
Substitution: Betmidin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Betmidin, as well as substituted flavonoid compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Betmidin has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Betmidin involves its interaction with various molecular targets and pathways. Betmidin exerts its effects by binding to specific enzymes and receptors, modulating their activity. For example, Betmidin has been shown to bind to the active site of enzymes like tyrosine kinases, inhibiting their activity and affecting cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Betmidin is structurally similar to other flavonoid compounds, such as:
- Myricitrin (CAS#17912-87-7)
- 2’'-O-Galloylmyricitrin (CAS#56939-52-7)
- 3’'-O-Galloylmyricitrin (CAS#143202-36-2)
- Myricetin 3-O-galactoside (CAS#15648-86-9)
- Myricetin 3-O-beta-D-glucopyranoside (CAS#19833-12-6)
- Cannabiscitrin (CAS#520-14-9)
These compounds share similar structural features but differ in their functional groups and bioactivity. Betmidin is unique due to its specific molecular structure and the particular biological activities it exhibits .
Eigenschaften
Molekularformel |
C20H18O12 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2 |
InChI-Schlüssel |
OXJKSVCEIOYZQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)

